An In-depth Technical Guide to 1,2-Difluoro-3-iodobenzene
An In-depth Technical Guide to 1,2-Difluoro-3-iodobenzene
Abstract
This technical guide provides a comprehensive overview of 1,2-Difluoro-3-iodobenzene, a key halogenated aromatic intermediate for researchers, chemists, and professionals in drug development. The document details the compound's core physicochemical properties, explores its profound utility in modern synthetic chemistry, and offers expert insights into its application. A validated, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided, underscoring its role as a versatile building block for the synthesis of complex fluorinated molecules. Safety, handling, and mechanistic considerations are also discussed to ensure effective and safe laboratory application.
Compound Identification and Core Properties
1,2-Difluoro-3-iodobenzene is a substituted aromatic compound featuring a unique arrangement of two fluorine atoms and one iodine atom on a benzene ring. This specific substitution pattern makes it a valuable and reactive building block in organic synthesis, particularly for introducing a 2,3-difluorophenyl moiety into target molecules.
Key Identifiers:
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IUPAC Name: 1,2-Difluoro-3-iodobenzene
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Synonyms: 2,3-Difluoroiodobenzene, Benzene, 1,2-difluoro-3-iodo-[2]
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Molecular Formula: C₆H₃F₂I[1]
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Molecular Weight: 239.99 g/mol [1]
1.1. Physicochemical Data
The physical properties of 1,2-Difluoro-3-iodobenzene are summarized in the table below. This data is critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| Appearance | Light purple liquid | [2] |
| Boiling Point | 189 °C at 760 mmHg | [2] |
| Density | ~2.0 g/cm³ | [2] |
| Purity (Typical) | ≥98.0% | [2] |
Scientific Rationale: Reactivity and Synthetic Utility
The synthetic value of 1,2-Difluoro-3-iodobenzene is primarily derived from the high reactivity of the carbon-iodine (C-I) bond. In the hierarchy of halogen reactivity for palladium-catalyzed cross-coupling reactions, the C-I bond is the most susceptible to oxidative addition (I > Br > Cl > F). This high reactivity allows for selective transformations under mild conditions, making it an ideal electrophilic partner in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.
The presence of the two fluorine atoms is of paramount importance in medicinal chemistry and materials science. Fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this reagent a key tool for creating novel pharmaceutical candidates and advanced materials.[4]
2.1. Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, is arguably the most significant application of 1,2-Difluoro-3-iodobenzene.[5][6][7] This palladium-catalyzed reaction couples the aryl iodide with an organoboron species (typically a boronic acid or ester) to form a new C-C bond, yielding complex biaryl structures.[6][8][9]
The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the use of stable and less toxic boron reagents.[5][7] For 1,2-Difluoro-3-iodobenzene, this enables the efficient synthesis of 2',3'-difluoro-substituted biaryl compounds, which are prevalent motifs in biologically active molecules.[4]
The Catalytic Cycle Explained: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
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Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of 1,2-Difluoro-3-iodobenzene, forming a Pd(II) intermediate. This is the rate-determining step and is highly efficient for aryl iodides.[8][10][11]
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Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the iodide. The base is crucial for forming a more nucleophilic "ate" complex from the boronic acid, facilitating this step.[5][6][10][12]
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Reductive Elimination: The two organic moieties on the Pd(II) center couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[6][8][10]
Visualization of the Core Application
3.1. Suzuki-Miyaura Catalytic Cycle Diagram
The following diagram illustrates the key mechanistic steps of the Suzuki-Miyaura cross-coupling reaction, the primary application for 1,2-Difluoro-3-iodobenzene.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Field-Validated Experimental Protocol
This section provides a representative, self-validating protocol for the Suzuki-Miyaura coupling of 1,2-Difluoro-3-iodobenzene with a generic arylboronic acid.
Objective: To synthesize a 2',3'-difluoro-substituted biaryl compound.
Materials:
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1,2-Difluoro-3-iodobenzene (1.0 eq)
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Arylboronic acid (1.2 eq)
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Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
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SPhos (2,6-Dimethoxybiphenyl-2'-dicyclohexylphosphine) (0.04 eq)
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Potassium Phosphate (K₃PO₄) (2.0 eq)
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Anhydrous Toluene
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Anhydrous Water
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Schlenk flask or similar reaction vessel
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Inert gas supply (Argon or Nitrogen)
Methodology:
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Vessel Preparation: Under an inert atmosphere, add 1,2-Difluoro-3-iodobenzene (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
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Causality Insight: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ. The excess of boronic acid ensures the complete consumption of the iodide starting material.
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-
Catalyst Pre-mixing: In a separate vial, dissolve the palladium(II) acetate (0.02 eq) and the SPhos ligand (0.04 eq) in a small amount of anhydrous toluene. Stir for 5-10 minutes.
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Expertise Note: Pre-mixing the palladium source and the phosphine ligand allows for the formation of the active catalytic complex before introduction to the main reaction mixture, often leading to more consistent results. SPhos is a bulky, electron-rich ligand known to promote efficient oxidative addition and reductive elimination steps.[5]
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Reaction Setup: Add the catalyst solution to the Schlenk flask containing the reagents. Add anhydrous toluene and a small amount of water (e.g., a 10:1 toluene:water ratio) to the flask via syringe.
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Execution and Monitoring: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl iodide is consumed.
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Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product using flash column chromatography on silica gel to yield the pure biaryl product.
Safety and Handling
As with all halogenated organic compounds, 1,2-Difluoro-3-iodobenzene must be handled with appropriate care in a well-ventilated chemical fume hood. While specific GHS data for the 1,2-difluoro-3-iodo isomer is not aggregated in the search results, data for closely related isomers like 1,3-difluoro-5-iodobenzene and 1,2-difluoro-4-iodobenzene provide essential guidance. These compounds are typically classified as irritants.[13]
General Hazard Profile (based on isomers):
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H315: Causes skin irritation.[13]
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H319: Causes serious eye irritation.[13]
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H335: May cause respiratory irritation.[13]
Recommended Precautions:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[15]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
Handling and Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15][16]
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Keep away from strong oxidizing agents and sources of ignition.[15][16][17]
Conclusion
1,2-Difluoro-3-iodobenzene stands out as a highly valuable and versatile intermediate in synthetic organic chemistry. Its defining feature—the reactive carbon-iodine bond—provides a reliable handle for sophisticated molecular construction, primarily through palladium-catalyzed cross-coupling reactions. The integral difluoro-substitution pattern makes it an indispensable tool for introducing fluorine into complex scaffolds, a strategy widely employed in the design of modern pharmaceuticals and advanced materials. This guide has provided the fundamental properties, a robust experimental protocol, and the necessary safety framework to empower researchers to effectively and safely leverage this potent chemical building block in their synthetic endeavors.
References
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Bardera, S. L., et al. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
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Suzuki reaction. Wikipedia. [Link]
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1,2-difluoro-3-iodobenzene CAS 64248-57-3. Home Sunshine Pharma. [Link]
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1,2-difluoro-3-yodobenceno CAS 64248-57-3. Inicio sol farmacéutica. [Link]
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DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. [Link]
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Biffis, A., et al. (2001). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal of Molecular Catalysis A: Chemical. [Link]
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1,3-Difluoro-5-iodobenzene | C6H3F2I | CID 2778221. PubChem. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Luo, Q.-L., et al. (2018). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]
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Alonso, E., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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(a) Hanley's synthesis of biaryls 18; (b) Ni-catalyzed Suzuki reaction using aryl fluorosulfates 16. ResearchGate. [Link]
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Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]
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Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
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Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
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1,2-Difluoro-4-iodobenzene | C6H3F2I | CID 2724444. PubChem. [Link]
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